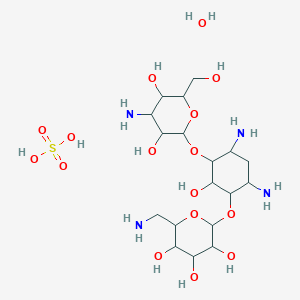

Kanamycin monosulphate monohydrate

Description

Overview of Kanamycin (B1662678) as an Aminoglycoside Antibiotic

Kanamycin is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus. drugbank.comnih.gov Aminoglycosides are a class of bactericidal antibiotics that are primarily effective against aerobic, Gram-negative bacteria. drugbank.com They exert their antibacterial effect by binding to the bacterial ribosome, specifically the 30S subunit, which is a crucial component of the protein synthesis machinery. patsnap.comduchefa-biochemie.com This binding interferes with the initiation of protein synthesis and causes misreading of the messenger RNA (mRNA), leading to the production of non-functional or toxic proteins. patsnap.comresearchgate.net This disruption of protein synthesis is ultimately lethal to the bacterial cell. patsnap.com

The structure of kanamycin allows it to bind to specific nucleotides of the 16S rRNA within the 30S ribosomal subunit and a single amino acid of the S12 protein. drugbank.com This interaction disrupts the decoding site, which is responsible for the correct pairing of the mRNA codon with the transfer RNA (tRNA) anticodon. drugbank.com

Historical Context of Kanamycin Research

Kanamycin was discovered in 1957 by Hamao Umezawa. wikipedia.org Its introduction into clinical use in 1958 was a significant advancement in the treatment of various bacterial infections, including tuberculosis. nih.gov Early research focused on its spectrum of activity, which includes pathogens like E. coli and species of Proteus, Enterobacter, Klebsiella, Serratia, and Acinetobacter. drugbank.comwikipedia.org

A pivotal area of historical and ongoing research has been the development of bacterial resistance to kanamycin. creative-diagnostics.com The emergence of resistance, primarily through enzymatic modification of the antibiotic, spurred further investigation into the mechanisms of resistance and the development of new derivatives. nih.govcreative-diagnostics.com This led to the synthesis of compounds like amikacin (B45834) and arbekacin, designed to overcome these resistance mechanisms. nih.govnih.gov

Scope and Significance of Current Kanamycin Research

Current research on kanamycin is multifaceted, extending beyond its direct antimicrobial applications. A significant area of investigation is its use as a selection agent in molecular biology. wikipedia.orgcreative-diagnostics.com The kanamycin resistance gene is a widely used selectable marker in genetic transformation experiments with bacteria, yeast, and plant cells. wikipedia.orgcreative-diagnostics.comncert.nic.in Researchers can identify successfully transformed organisms by their ability to grow in the presence of kanamycin. wikipedia.orgcreative-diagnostics.com

Another critical research focus is the ongoing battle against antibiotic resistance. Scientists are actively exploring the molecular basis of kanamycin resistance, including mutations in the 16S rRNA gene and the role of efflux pumps that actively remove the antibiotic from the bacterial cell. creative-diagnostics.comnih.gov Understanding these mechanisms is crucial for developing strategies to combat resistance, such as the design of inhibitors that target the enzymes responsible for modifying kanamycin. creative-diagnostics.com

Furthermore, novel applications of kanamycin are being explored. For instance, research into functionalizing kanamycin onto nanoparticles has shown promise in enhancing its antibacterial activity against resistant strains. wikipedia.org Studies also continue to investigate the broader effects of kanamycin on bacterial physiology, including its potential to damage DNA bases. asm.org

Interactive Data Table: Key Research Findings on Kanamycin

| Finding | Organism(s) | Research Focus | Reference(s) |

|---|---|---|---|

| Binds to the 30S ribosomal subunit, inhibiting protein synthesis. | Bacteria | Mechanism of Action | drugbank.compatsnap.com |

| Resistance often arises from enzymatic modification (acetylation, phosphorylation). | Bacteria | Resistance Mechanisms | nih.govcreative-diagnostics.com |

| Used as a selectable marker in genetic engineering. | E. coli, Yeast, Plants | Molecular Biology Tool | wikipedia.orgcreative-diagnostics.com |

| Mutations in the 16S rRNA gene can confer resistance. | M. tuberculosis | Resistance Mechanisms | nih.gov |

| Kanamycin-functionalized gold nanoparticles show enhanced antibacterial activity. | Gram-positive and Gram-negative bacteria | Novel Drug Delivery | wikipedia.org |

Structure

2D Structure

Properties

Molecular Formula |

C18H40N4O16S |

|---|---|

Molecular Weight |

600.6 g/mol |

IUPAC Name |

2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid;hydrate |

InChI |

InChI=1S/C18H36N4O11.H2O4S.H2O/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4;/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4);1H2 |

InChI Key |

VWSPLXPERFFCLK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.O.OS(=O)(=O)O |

Origin of Product |

United States |

Molecular Mechanisms of Action

Interaction with Bacterial Ribosomal Subunits

Binding to the 30S Ribosomal Subunit

Kanamycin's primary target is the 30S ribosomal subunit, a crucial component of the bacterial ribosome responsible for decoding messenger RNA (mRNA). duchefa-biochemie.compatsnap.comwikipedia.orgnih.govnih.gov This binding is a critical first step in its antibacterial activity. By attaching to the 30S subunit, kanamycin (B1662678) interferes with the proper functioning of the ribosome. patsnap.com This interaction is considered irreversible and is a key factor in the antibiotic's lethal effect on bacteria. ubc.caresearchgate.net

Specific Binding Sites on 16S rRNA and Ribosomal Proteins

The binding of kanamycin to the 30S subunit is not random; it occurs at a specific and highly conserved region known as the decoding A site on the 16S ribosomal RNA (rRNA). nih.govnih.govtiarisbiosciences.com This site plays a pivotal role in ensuring the accuracy of protein synthesis by selecting the correct transfer RNA (tRNA) that matches the mRNA codon. nih.gov

Key nucleotides within helix 44 of the 16S rRNA are directly involved in the interaction with kanamycin. nih.gov Crystal structure analysis has revealed that kanamycin A forms specific contacts with these rRNA nucleotides. researchgate.net Notably, ring I of the kanamycin molecule stacks against the G1491 residue and forms two hydrogen bonds with the A1408 residue (specifically, N6' of kanamycin with N1 of A1408, and O5' of kanamycin with N6 of A1408). nih.govresearchgate.net These interactions are crucial for the stable binding of the antibiotic to the ribosome. nih.gov In addition to the 16S rRNA, kanamycin also interacts with a single amino acid of the ribosomal protein S12. drugbank.com

Table 1: Key Interaction Sites of Kanamycin on the Bacterial Ribosome

| Ribosomal Component | Specific Binding Site/Residue | Type of Interaction | Reference |

|---|---|---|---|

| 16S rRNA | A site (helix 44) | Primary binding region | nih.govnih.govtiarisbiosciences.com |

| 16S rRNA | Nucleotide A1408 | Hydrogen bonding | nih.govresearchgate.net |

| 16S rRNA | Nucleotide G1491 | Stacking interaction | nih.govresearchgate.net |

Consequential Effects on Protein Synthesis and Translational Fidelity

The binding of kanamycin to the ribosomal A site triggers a series of detrimental effects on the process of protein synthesis, leading to a loss of translational fidelity.

Kanamycin can obstruct the very beginning of protein synthesis. patsnap.com By binding to the 30S subunit, it can prevent the proper formation of the translation initiation complex, which consists of the 30S subunit, mRNA, and the initiator tRNA. researchgate.net This blockage halts the entire process before it can even begin. patsnap.com Some studies suggest that certain antibiotics, including kanamycin, can stall ribosomes at the initial codons of a gene. nih.gov

A hallmark of kanamycin's action is its ability to cause misreading of the mRNA sequence. wikipedia.orgnih.govnih.gov The binding of the antibiotic to the A site distorts its structure, reducing the ribosome's ability to discriminate between correct (cognate) and incorrect (non-cognate) tRNAs. wikipedia.org This leads to the incorporation of wrong amino acids into the growing polypeptide chain, resulting in the production of non-functional or even toxic proteins. wikipedia.orgnih.gov These aberrant proteins can disrupt various cellular functions and contribute to cell death. tiarisbiosciences.com

Polysomes are complexes of multiple ribosomes translating the same mRNA molecule simultaneously. Kanamycin's interference with protein synthesis leads to the breakdown of these polysomes into non-functional monosomes. nih.gov This disruption further cripples the cell's capacity to produce proteins efficiently.

Secondary Cellular Targets and Pleiotropic Effects in Bacteria

Kanamycin has been demonstrated to compromise the integrity of the bacterial cell membrane. ubc.caubc.ca One proposed mechanism for this is an indirect consequence of its primary action on protein synthesis. The production of misfolded membrane proteins, resulting from inaccurate translation, and their subsequent insertion into the lipid bilayer can lead to a loss of membrane integrity and increased permeability. ubc.ca

Direct interactions between kanamycin and the bacterial membrane have also been observed. Molecular dynamics simulations and infrared spectroscopy have shown that kanamycin A can interact with the lipid components of bacterial membranes. nih.gov These interactions, primarily through hydrogen bonds between the hydroxyl and amino groups of kanamycin and the phosphate (B84403) and ester carbonyl groups of the lipids, lead to a disordering of the bacterial membrane. nih.gov This disruption of the membrane structure contributes to the bactericidal effect of the antibiotic. researchgate.net

| Effect | Proposed Mechanism | Bacterial Strain Example | Reference |

|---|---|---|---|

| Loss of membrane integrity | Insertion of misfolded membrane proteins | Escherichia coli | ubc.ca |

| Increased membrane permeability | Disruption of the lipid bilayer by misfolded proteins | Escherichia coli | ubc.ca |

| Disordering of the membrane | Direct interaction with lipid components | Bacterial mimetic membranes | nih.gov |

In addition to disrupting protein synthesis and membrane integrity, kanamycin has been shown to inhibit the synthesis of nucleic acids. ubc.caresearchgate.net This is considered a secondary effect of the aminoglycoside. ubc.ca Studies have indicated that kanamycin can inhibit both DNA and RNA synthesis in bacteria like Escherichia coli. ubc.ca

The precise mechanisms of this inhibition are still being explored. One study using a derivative of kanamycin, 1-N-eicosanoyl-3''-N-(trifluoroacetyl) kanamycin, found that it could inhibit the replication of SV40 DNA in vitro. nih.gov The study suggested that this inhibition was due to the interaction between the kanamycin derivative and the DNA template, which affected the elongation of the DNA strand. nih.gov Furthermore, caffeine (B1668208) has been shown to potentiate the DNA-damaging effects of kanamycin in Escherichia coli. nih.gov

| Nucleic Acid Affected | Observation | Model System | Reference |

|---|---|---|---|

| DNA and RNA | Inhibition of synthesis | Escherichia coli DH5α | ubc.ca |

| SV40 DNA | Inhibition of replication in vitro | Cell-free system | nih.gov |

| DNA | Potentiation of DNA damage by caffeine | Escherichia coli | nih.gov |

Kanamycin Biosynthesis and Production Pathways

Biosynthetic Origin: Streptomyces kanamyceticus

The primary producer of the kanamycin (B1662678) complex is the soil-dwelling bacterium Streptomyces kanamyceticus. wikipedia.orgumassmed.edu This species of actinobacteria possesses the intricate genetic machinery, organized in a biosynthetic gene cluster, necessary to assemble this potent antibiotic. elsevierpure.com The isolation of kanamycins A, B, and C from the fermentation broth of this microorganism first brought this important antibiotic to light. nih.gov

Precursor Synthesis Pathways

The journey to kanamycin begins with fundamental building blocks derived from primary metabolism. The biosynthesis of aminoglycosides like kanamycin involves the conversion of simple precursors, such as glucose, into the more complex moieties that form the final antibiotic structure. ontosight.ai

D-Glucopyranose 6-Phosphate Conversion to 2-Deoxystreptamine (B1221613)

A crucial precursor for kanamycin is the aminocyclitol, 2-deoxystreptamine (2-DOS). ontosight.ainih.gov This core structure is derived from D-glucose 6-phosphate through a series of enzymatic reactions. researchgate.netoup.com The initial and rate-limiting step is the conversion of D-glucose 6-phosphate to 2-deoxy-scyllo-inosose (B3429959) (DOI), a reaction catalyzed by the enzyme 2-deoxy-scyllo-inosose synthase (DOIS). oup.comresearchgate.net Following the formation of DOI, a series of reactions involving an aminotransferase and a dehydrogenase lead to the synthesis of 2-deoxystreptamine. researchgate.net This aminocyclitol serves as the central scaffold upon which the sugar units are attached. ontosight.ai

Aminoglycoside Core Synthesis and Glycosylation

The assembly of the kanamycin molecule proceeds with the sequential addition of sugar moieties to the 2-deoxystreptamine core. This process, known as glycosylation, is a critical step in determining the final structure and activity of the antibiotic. ontosight.ai The biosynthesis of kanamycin involves the glycosylation of the 2-deoxystreptamine ring at positions 4 and 6. nih.gov The sugar units themselves are also synthesized from glucose through dedicated pathways.

Enzymatic Modifications and Tailoring Reactions

The final stages of kanamycin biosynthesis involve a series of enzymatic modifications and tailoring reactions that fine-tune the structure of the molecule. These reactions are catalyzed by specific enzymes encoded within the kanamycin biosynthetic gene cluster and are responsible for the diversity observed within the kanamycin family (kanamycins A, B, and C).

Role of Glycosyltransferases

Glycosyltransferases are key enzymes that catalyze the attachment of sugar units to the 2-deoxystreptamine core. nih.gov For instance, the enzyme KanM2, a glycosyltransferase from the kanamycin biosynthetic gene cluster, is involved in this process. nih.gov These enzymes exhibit specificity for both the sugar donor and the acceptor molecule, ensuring the correct assembly of the aminoglycoside. The glycosylation steps are fundamental in creating the characteristic trisaccharide structure of kanamycin. researchgate.net

Role of Dehydrogenases and Aminotransferases

Dehydrogenases and aminotransferases play a crucial role in the modification of the sugar moieties attached to the 2-deoxystreptamine core. For example, the conversion of the 3''-hydroxyl group of a glucose-derived intermediate to an amino group to form the kanosamine (3-amino-3-deoxy-D-glucose) moiety is a critical step. acs.org This transformation is catalyzed by a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent dehydrogenase, KanD2, and a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase, KanS2. acs.org Research has shown that these enzymes act after the glucosylation of the pseudodisaccharide intermediate. acs.org

Another significant tailoring step is the conversion of kanamycin B to kanamycin A, which is catalyzed by the sequential action of two enzymes: KanJ, an α-ketoglutarate-dependent non-heme iron dioxygenase, and KanK, an NADPH-dependent reductase. nih.govnih.gov This conversion involves the transformation of an amino group at the C2' position in kanamycin B to a hydroxyl group in kanamycin A. nih.gov

Table of Key Enzymes and their Functions in Kanamycin Biosynthesis

| Enzyme | Function | Reference |

| 2-deoxy-scyllo-inosose synthase (DOIS) | Catalyzes the conversion of D-glucose 6-phosphate to 2-deoxy-scyllo-inosose. | oup.comresearchgate.net |

| KanM2 | A glycosyltransferase involved in attaching sugar moieties to the 2-deoxystreptamine core. | nih.gov |

| KanD2 | An NAD+-dependent dehydrogenase involved in the synthesis of the kanosamine moiety. | acs.org |

| KanS2 | A PLP-dependent aminotransferase involved in the synthesis of the kanosamine moiety. | acs.org |

| KanJ | An α-ketoglutarate-dependent non-heme iron dioxygenase that catalyzes the first step in the conversion of kanamycin B to kanamycin A. | nih.govnih.gov |

| KanK | An NADPH-dependent reductase that catalyzes the second step in the conversion of kanamycin B to kanamycin A. | nih.govnih.gov |

Branching and Parallel Pathways in Kanamycin Analog Production

The biosynthesis of kanamycin, once believed to be a linear process, is now understood to involve a more complex and elegant system of branching and parallel pathways. nih.govkorea.ac.kr This revised understanding stems from research involving the heterologous expression of the kanamycin biosynthetic genes from Streptomyces kanamyceticus in a non-aminoglycoside-producing host, Streptomyces venezuelae. nih.govresearchgate.net This work has revealed that the production of different kanamycin analogs, such as kanamycin A and kanamycin B, occurs concurrently through distinct yet interconnected routes. nih.gov

A critical juncture in this branched pathway is governed by the substrate promiscuity of the glycosyltransferase KanF (also known as KanM1). nih.govresearchgate.net This enzyme can utilize two different nucleotide diphosphate (B83284) (NDP)-sugar donors, NDP-glucose and NDP-N-acetylglucosamine, attaching them to the 2-deoxystreptamine (2-DOS) core. nih.gov This action creates an early branch point, leading to the formation of two separate streams of intermediates. nih.govresearchgate.net When KanF uses NDP-glucose, the pathway is directed towards 2'-hydroxyparomamine; conversely, the use of NDP-N-acetylglucosamine leads to the formation of paromamine. nih.gov

These two initial pseudodisaccharides then undergo further modifications in their respective parallel pathways. nih.gov A dehydrogenase, KanQ (also known as KanI), and an aminotransferase, KanB (also known as KacL), act sequentially to aminate the C6' position of both 2'-hydroxyparomamine and paromamine, yielding 2'-hydroxyneamine and neamine, respectively. nih.gov

The subsequent glycosylation step, catalyzed by the second glycosyltransferase, KanE (also known as KanM2), further exemplifies the pathway's flexibility. KanE exhibits relaxed substrate specificity and can accept all four pseudodisaccharides—paromamine, neamine, 2'-hydroxyneamine, and 2'-hydroxyparomamine—as glycosyl acceptors. nih.govresearchgate.net This promiscuity results in the production of a variety of kanamycin-related compounds through these independent pathways. nih.gov

Interestingly, there is also evidence suggesting a direct conversion of kanamycin B to kanamycin A, catalyzed by the sequential action of an α-ketoglutarate-dependent dioxygenase, KanJ, and an NADH-dependent reductase, KanK. researchgate.netnih.gov However, another study challenges the parallel pathway model, suggesting that the disruption of kanN (a 2'-N-acetylparomamine deacetylase), which should only affect the kanamycin B branch, halts the production of both kanamycin A and B. nih.govnih.gov This same study demonstrated that disrupting kanJ leads to the accumulation of kanamycin B, supporting the hypothesis that kanamycin A is derived from kanamycin B in S. kanamyceticus. nih.govnih.gov

The discovery of these parallel and branching pathways has significant implications for the fermentative production of specific kanamycin analogs. h1.co By exchanging the native KanF with homologous glycosyltransferases, it is possible to alter the metabolic flux, thereby changing the ratio of kanamycin B to kanamycin A produced. h1.co Furthermore, the integration of enzymes from other aminoglycoside biosynthetic pathways has been shown to enable the in vivo production of both existing semi-synthetic kanamycin derivatives and novel, potentially more potent, analogs. nih.govh1.co

Table 1: Key Enzymes in the Branching and Parallel Pathways of Kanamycin Biosynthesis

| Gene | Enzyme Name | Function in Pathway |

| kanF (kanM1) | Glycosyltransferase | Catalyzes the initial glycosylation of 2-deoxystreptamine, creating a branch point by utilizing either NDP-glucose or NDP-N-acetylglucosamine. nih.govresearchgate.net |

| kanQ (kanI) | Dehydrogenase | Involved in the amination of the C6' position of pseudodisaccharides. nih.gov |

| kanB (kacL) | Aminotransferase | Works in conjunction with KanQ to complete the C6' amination of pseudodisaccharides. nih.gov |

| kanE (kanM2) | Glycosyltransferase | Exhibits broad substrate specificity, catalyzing the second glycosylation step with various pseudodisaccharide acceptors. nih.govresearchgate.net |

| kanJ | α-ketoglutarate-dependent dioxygenase | In one proposed pathway, works with KanK to convert kanamycin B to kanamycin A. researchgate.netnih.gov |

| kanK | NADH-dependent reductase | In one proposed pathway, works with KanJ to convert kanamycin B to kanamycin A. researchgate.netnih.gov |

| kanN | 2'-N-acetylparomamine deacetylase | Involved in the biosynthesis of kanamycin B. nih.govnih.gov |

Genetic Organization of Biosynthetic Gene Clusters

The production of kanamycin in Streptomyces kanamyceticus is directed by a dedicated biosynthetic gene cluster. nih.govpnas.org Sequencing efforts have revealed that this cluster spans a significant region of the bacterial chromosome, with one study identifying a 47-kilobase (kb) region containing 40 putative open reading frames (ORFs). nih.govresearchgate.net These genes encode all the necessary machinery for kanamycin biosynthesis, including the biosynthetic enzymes themselves, as well as regulatory proteins and proteins responsible for resistance and transport. nih.gov

The genes within the cluster are generally well-oriented in the same direction and are often flanked by resistance genes, such as kanM and kmr. researchgate.net A comparative analysis with the gene clusters for other aminoglycosides like gentamicin (B1671437), tobramycin (B1681333), and butirosin (B1197908) has shown similar biosynthetic routes, providing a framework for understanding the functions of the various genes. nih.gov

A notable feature of industrial kanamycin production strains is the amplification of the entire biosynthetic gene cluster. pnas.orgnih.gov In one high-producing mutant strain, a large 145-kb amplifiable unit of DNA (AUD) containing the complete kanamycin gene cluster was found to be repeated multiple times, in some cases exceeding 36 copies. nih.gov This gene dosage effect is directly correlated with the level of kanamycin production, suggesting that the amplification is a result of selective pressure for increased antibiotic resistance and yield during the strain improvement process. nih.gov

The functions of several key genes within the cluster have been experimentally determined. For instance, kanA encodes a 2-deoxy-scyllo-inosose synthase, a crucial enzyme in the early steps of the biosynthesis of the 2-deoxystreptamine core. nih.govresearchgate.net The gene kanM encodes a kanamycin acetyltransferase, which confers resistance to the antibiotic by modifying it. nih.gov

The organization of the gene cluster is a critical factor in the coordinated expression of the biosynthetic pathway. The clustering of these genes facilitates their regulation and ensures that all necessary components are produced in a concerted manner for the efficient synthesis of the final antibiotic product. The study of the kanamycin gene cluster not only provides insights into its own biosynthesis but also offers a model for understanding and engineering the production of other valuable secondary metabolites in Streptomyces.

Table 2: Selected Genes in the Kanamycin Biosynthetic Gene Cluster and Their Functions

| Gene | Putative or Confirmed Function | Reference(s) |

| kanA | 2-deoxy-scyllo-inosose synthase | nih.govresearchgate.net |

| kanB | Aminotransferase | nih.gov |

| kanC | Biosynthetic enzyme | secondarymetabolites.org |

| kanD | Biosynthetic enzyme | secondarymetabolites.org |

| kanE | Glycosyltransferase | nih.govresearchgate.net |

| kanF | Glycosyltransferase | nih.govresearchgate.net |

| kanG | Biosynthetic enzyme | secondarymetabolites.org |

| kanI | Dehydrogenase | nih.gov |

| kanJ | α-ketoglutarate-dependent dioxygenase | researchgate.netnih.gov |

| kanK | NADH-dependent reductase | researchgate.netnih.gov |

| kanL | Biosynthetic enzyme | secondarymetabolites.org |

| kanM | Kanamycin acetyltransferase (resistance) | nih.gov |

| kanN | 2'-N-acetylparomamine deacetylase | nih.govnih.gov |

| kanO | Biosynthetic enzyme | secondarymetabolites.org |

| kanP | Biosynthetic enzyme | secondarymetabolites.org |

| kanQ | Dehydrogenase | nih.govsecondarymetabolites.org |

| kanR | Regulatory protein | secondarymetabolites.org |

| kanS | Transport-related protein | secondarymetabolites.org |

| kanT | Transport-related protein | secondarymetabolites.org |

| kmr | Resistance gene | researchgate.net |

Mechanisms of Antimicrobial Resistance

Enzymatic Modification of Kanamycin (B1662678)

The most prevalent mechanism of resistance to kanamycin involves the enzymatic modification of the antibiotic by a diverse group of enzymes known as aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes catalyze the covalent attachment of chemical groups to specific sites on the kanamycin molecule, which diminishes its affinity for the ribosomal target. asm.orgasm.org AMEs are broadly classified into three main families based on the type of chemical modification they perform. nih.gov

Aminoglycoside acetyltransferases (AACs) are a major family of AMEs that confer resistance to kanamycin by catalyzing the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to one of the amino groups on the kanamycin molecule. asm.orgasm.org This acetylation reaction neutralizes the positive charge of the amino group, which is crucial for the antibiotic's interaction with the negatively charged ribosomal RNA (rRNA), thus preventing it from binding to the ribosome.

The AAC(6') subfamily of enzymes is particularly significant in conferring resistance to kanamycin. asm.org These enzymes specifically acetylate the 6'-amino group of the aminoglycoside. asm.org For instance, AAC(6')-I is associated with resistance to a broad range of aminoglycosides, including kanamycin. asm.org The structure of AAC(6')-Im in a complex with kanamycin A reveals that the antibiotic binds in a shallow, positively charged pocket, positioning the 6'-amino group for efficient nucleophilic attack on the acetyl-CoA cofactor. nih.gov There are over 50 identified enzymes in the AAC(6') subclass found in both Gram-negative and Gram-positive bacteria. frontiersin.org

The catalytic efficiency of different AAC enzymes can vary, leading to different levels of resistance. For example, the AAC(6')-Im acetyltransferase has been shown to confer higher minimum inhibitory concentrations (MICs) to 4,6-disubstituted aminoglycosides like kanamycin compared to the AAC(6')-Ie enzyme. nih.gov A novel aminoglycoside N-acetyltransferase, AAC(6')-Va, has been identified in a clinical isolate of Aeromonas hydrophila, which confers resistance to several aminoglycosides. frontiersin.org

Aminoglycoside phosphotransferases (APHs), also known as kanamycin kinases, represent another critical family of AMEs that inactivate kanamycin. psu.eduumassmed.eduwikipedia.org These enzymes catalyze the ATP-dependent phosphorylation of specific hydroxyl groups on the kanamycin molecule. psu.eduwikipedia.org The addition of a bulky, negatively charged phosphate (B84403) group sterically hinders the binding of the modified kanamycin to its ribosomal target and introduces unfavorable electrostatic interactions. wikipedia.org

The APH(3') enzymes are a prominent subgroup that phosphorylates the 3'-hydroxyl group of 4,6-disubstituted aminoglycosides like kanamycin A. psu.eduwikipedia.org The emergence of bacteria producing APH(3') enzymes has significantly limited the clinical utility of kanamycin and neomycin. psu.edu The APH(2") family of enzymes modifies the 2"-hydroxyl group and is a significant cause of resistance in clinical isolates of enterococci and staphylococci. nih.gov APH(2")-IVa, for instance, can phosphorylate a range of 4,6-disubstituted aminoglycosides, including kanamycin A, and operates through a Bi-Bi sequential mechanism where ATP and the aminoglycoside can bind in a random order. nih.gov

The kinetic mechanisms of these enzymes have been studied in detail. For example, the enterococcal kanamycin kinase APH(3')-IIIa is understood to follow a Theorell-Chance mechanism. nih.gov The three-dimensional structure of APH(3')-IIIa complexed with ADP has provided significant insights into the catalytic mechanism of this class of resistance enzymes. umassmed.edu

Aminoglycoside nucleotidyltransferases (ANTs), also referred to as adenylyltransferases, constitute the third major family of AMEs responsible for kanamycin resistance. nih.govasm.org These enzymes catalyze the transfer of a nucleoside monophosphate, typically adenosine (B11128) monophosphate (AMP) from an ATP donor, to a hydroxyl group on the kanamycin molecule. asm.orgnih.gov This modification, similar to phosphorylation, adds a large chemical group that prevents the antibiotic from effectively binding to the ribosome. asm.org

The ANT(2") enzymes are clinically significant and confer resistance to 4,6-disubstituted aminoglycosides, including kanamycin, gentamicin (B1671437), and tobramycin (B1681333). asm.orgnih.gov ANT(2")-Ia, a prevalent enzyme in Gram-negative pathogens, catalyzes the magnesium-dependent transfer of AMP to the 2"-hydroxyl group of the antibiotic. asm.org Structural and mechanistic studies of ANT(2")-Ia have revealed a two-domain structure with an active site architecture that is conserved among other antibiotic nucleotidyltransferases. asm.org Another clinically relevant member is ANT(4'), which targets a range of aminoglycosides including kanamycin A, B, and C. nih.gov

The table below summarizes the enzymatic modification mechanisms of kanamycin resistance:

| Enzyme Family | Subfamily Example | Site of Modification on Kanamycin | Mechanism of Action |

| Aminoglycoside Acetyltransferases (AACs) | AAC(6') | 6'-amino group | Acetylation via acetyl-CoA, neutralizing charge and preventing ribosomal binding. asm.orgasm.org |

| Aminoglycoside Phosphotransferases (APHs) | APH(3') | 3'-hydroxyl group | Phosphorylation via ATP, causing steric hindrance and electrostatic repulsion. psu.eduwikipedia.org |

| APH(2") | 2"-hydroxyl group | Phosphorylation of the 2"-hydroxyl, leading to resistance. nih.gov | |

| Aminoglycoside Nucleotidyltransferases (ANTs) | ANT(2") | 2"-hydroxyl group | Adenylylation via ATP, adding a bulky AMP group that blocks ribosomal binding. asm.orgnih.gov |

| ANT(4') | 4'-hydroxyl group | Adenylylation of the 4'-hydroxyl, inactivating the antibiotic. nih.gov |

Alterations in Ribosomal Target Sites

While enzymatic modification is the most common form of high-level resistance, bacteria can also develop resistance to kanamycin by altering the antibiotic's primary target, the bacterial ribosome. nih.gov Aminoglycosides, including kanamycin, exert their antibacterial effect by binding to the A-site on the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, leading to mistranslation and inhibition of protein synthesis. nih.govnih.gov Mutations in the genes encoding the components of this binding site can reduce the affinity of kanamycin for its target, thereby conferring resistance.

Mutations within the gene that codes for the 16S rRNA can directly impact the binding of kanamycin. The A-site of the 16S rRNA is the specific location where aminoglycosides bind. Alterations in the nucleotide sequence at this site can disrupt the precise molecular interactions required for high-affinity binding of the kanamycin molecule. This leads to a decrease in the antibiotic's inhibitory effect on protein synthesis. While this mechanism is a known pathway for aminoglycoside resistance, it is considered to be less common than enzymatic modification. nih.gov

In addition to the 16S rRNA, proteins that are part of the 30S ribosomal subunit can also play a role in the binding of kanamycin. Mutations in the genes that encode these ribosomal proteins can lead to conformational changes in the ribosome structure. These structural alterations can indirectly affect the A-site, reducing the binding affinity of kanamycin and resulting in resistance. Similar to mutations in the 16S rRNA, resistance arising from changes in ribosomal proteins is a less frequently observed mechanism compared to the widespread prevalence of aminoglycoside-modifying enzymes. nih.gov

The table below summarizes the ribosomal target site alteration mechanisms:

| Resistance Mechanism | Component Affected | Consequence |

| Mutations in 16S rRNA | A-site of 16S rRNA | Altered nucleotide sequence reduces binding affinity of kanamycin. nih.gov |

| Mutations in Ribosomal Proteins | 30S ribosomal subunit proteins | Conformational changes in the ribosome structure indirectly affect the A-site, decreasing kanamycin binding. nih.gov |

Methylation by 16S rRNA Methyltransferases

A significant mechanism of high-level resistance to kanamycin and other aminoglycosides involves the enzymatic modification of the bacterial ribosome, the target of these antibiotics. This modification is carried out by a class of enzymes known as 16S rRNA methyltransferases. nih.govresearchgate.net These enzymes add a methyl group to specific nucleotides within the 16S rRNA component of the 30S ribosomal subunit. researchgate.net This methylation event prevents the binding of kanamycin to its target site, rendering the antibiotic ineffective. nih.govcreative-diagnostics.com

The most clinically important 16S rRNA methyltransferases confer resistance by methylating either the G1405 or A1408 nucleotide in the A-site of the 16S rRNA. nih.govresearchgate.net The methylation of G1405 is carried out by enzymes belonging to the Arm (aminoglycoside resistance methyltransferase) and Kgm (kanamycin-gentamicin resistance methyltransferase) families. researchgate.netoup.com For instance, the ArmA enzyme, which has spread globally, methylates the N7 position of guanine (B1146940) 1405 (m7G1405), leading to high-level resistance to 4,6-disubstituted 2-deoxystreptamines, a group that includes kanamycin. nih.gov Similarly, the Kam (kanamycin apramycin (B1230331) resistance methyltransferase) and Pam (paromomycin resistance methyltransferase) families of enzymes target the A1408 nucleotide. researchgate.net

The presence of these methyltransferases can result in a significant increase in the minimum inhibitory concentrations (MICs) of aminoglycosides like kanamycin, often exceeding 1000 μg/ml. oup.com This high-level resistance poses a considerable challenge in clinical settings. nih.gov The genes encoding these enzymes are often located on mobile genetic elements, which facilitates their spread among different bacterial species. nih.gov

| Methyltransferase Family | Target Nucleotide | Example Enzymes | Effect on Kanamycin |

| Arm/Kgm | G1405 | ArmA, RmtA-H, Sgm, GrmA | High-level resistance |

| Kam/Pam | A1408 | KamB, NpmA | Resistance |

Efflux Pump Systems

Bacterial efflux pumps are membrane-bound protein complexes that actively transport a wide range of substrates, including antibiotics like kanamycin, out of the cell. creative-diagnostics.comasm.org This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and exerting its antibacterial effect. asm.orgcreative-diagnostics.com Two major superfamilies of efflux pumps are particularly relevant to kanamycin resistance: the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) family. creative-diagnostics.comnih.gov

Major Facilitator Superfamily (MFS) Efflux Pumps

MFS transporters are a large and diverse group of secondary active transporters that utilize the proton motive force to extrude substrates. nih.govmcmaster.ca In the context of kanamycin resistance, specific MFS pumps can recognize and export the antibiotic. creative-diagnostics.com These pumps are integral membrane proteins that undergo conformational changes to move the antibiotic across the cell membrane. nih.gov The genes encoding these pumps can be located on either the bacterial chromosome or on mobile genetic elements like plasmids. asm.org Overexpression of MFS pump genes can lead to clinically significant levels of antibiotic resistance. asm.org For example, the MfsA efflux pump in Stenotrophomonas maltophilia has been shown to contribute to resistance against multiple antibiotics, including aminoglycosides. oup.com

Resistance-Nodulation-Division (RND) Family Efflux Pumps

The RND family of efflux pumps is primarily found in Gram-negative bacteria and is known for its ability to confer resistance to a broad spectrum of antimicrobial agents. nih.govnih.gov These pumps are typically part of a tripartite system that spans both the inner and outer membranes of the bacterial cell. nih.gov The RND transporter in the inner membrane, the periplasmic accessory protein, and the outer membrane factor work together to expel antibiotics directly from the cytoplasm or the periplasm to the outside of the cell. nih.gov The AcrAB-TolC system in Escherichia coli is a well-characterized example of an RND efflux pump that can contribute to aminoglycoside resistance. nih.gov The expression of RND pump genes can be upregulated in response to the presence of antibiotics, leading to increased resistance. asm.org

Genetic Basis and Dissemination of Resistance

The spread of kanamycin resistance is largely driven by the horizontal transfer of resistance genes between bacteria. creative-diagnostics.com This transfer is facilitated by mobile genetic elements, which can move within and between bacterial genomes, leading to the rapid dissemination of resistance determinants. creative-diagnostics.comyoutube.com

Plasmid-Mediated Resistance

Plasmids are extrachromosomal, self-replicating DNA molecules that are a primary vehicle for the spread of antibiotic resistance genes. addgene.orgwikipedia.org Genes encoding kanamycin-modifying enzymes, such as aminoglycoside phosphotransferases, and 16S rRNA methyltransferases are frequently located on plasmids. creative-diagnostics.comaddgene.org These resistance plasmids can be transferred from one bacterium to another through a process called conjugation, where a physical connection is formed between the donor and recipient cells. wikipedia.org The presence of multiple resistance genes on a single plasmid can lead to multidrug resistance, a significant challenge in treating bacterial infections. wikipedia.orgnih.gov

Transposons and Integrons in Horizontal Gene Transfer

Transposons, also known as "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. youtube.com They often carry antibiotic resistance genes, including those conferring resistance to kanamycin. youtube.com By inserting themselves into plasmids or the bacterial chromosome, transposons can facilitate the mobilization and spread of these resistance determinants. cdnsciencepub.com

Integrons are genetic elements that can capture and express gene cassettes, which are small mobile elements that often contain antibiotic resistance genes. nih.gov A key feature of an integron is the presence of an integrase gene (intI), which allows the integron to integrate and excise gene cassettes. nih.gov Class 1 integrons are particularly important in the dissemination of antibiotic resistance in clinical settings and are frequently found on plasmids and transposons. nih.gov The ability of integrons to accumulate multiple gene cassettes makes them a powerful mechanism for the evolution of multidrug resistance. nih.gov

Chromosomal Mutations

Chromosomal mutations are a significant mechanism through which bacteria develop resistance to kanamycin. creative-diagnostics.com These mutations typically occur in the bacterial chromosome and alter the target site of the antibiotic, primarily the ribosome, or affect other cellular processes that contribute to the drug's efficacy.

One of the most well-documented mechanisms of resistance involves mutations within the 16S rRNA gene (rrs), which is a component of the 30S ribosomal subunit, the primary target of kanamycin. creative-diagnostics.comwikipedia.org Kanamycin functions by binding to the 30S subunit, leading to the inhibition of protein synthesis. creative-diagnostics.comyoutube.com Mutations in the rrs gene can alter the structure of the ribosome, reducing the binding affinity of kanamycin and rendering the antibiotic ineffective. creative-diagnostics.comcreative-diagnostics.com

Specific point mutations in the rrs gene have been identified in various kanamycin-resistant bacterial strains, including Mycobacterium tuberculosis. For instance, substitutions at positions 1400, 1401, and 1483 are frequently observed in resistant clinical isolates. nih.gov The A-to-G substitution at position 1400 is the most common mutation found in kanamycin-resistant M. tuberculosis. nih.gov Another mutation, a C-to-T change at position 1401, has also been identified, albeit less frequently. nih.gov In some cases, double mutations have been observed, such as a C-to-A change at position 1401 combined with a G-to-T change at position 1483. nih.gov In Borrelia burgdorferi, a mutation at position A1402G (homologous to E. coli A1408) has been shown to confer high-level resistance to kanamycin. nih.gov

The following table summarizes key chromosomal mutations associated with kanamycin resistance:

Table 1: Chromosomal Mutations Conferring Kanamycin Resistance| Gene | Mutation | Organism | Consequence |

|---|---|---|---|

| rrs (16S rRNA) | A1400G | Mycobacterium tuberculosis | High-level kanamycin resistance. nih.govasm.org |

| rrs (16S rRNA) | C1401T | Mycobacterium tuberculosis | Kanamycin resistance. nih.govasm.org |

| rrs (16S rRNA) | A1402G | Borrelia burgdorferi | High-level kanamycin and gentamicin resistance. nih.gov |

| rrs (16S rRNA) | G1483T | Mycobacterium tuberculosis | Part of a double mutation contributing to resistance. nih.gov |

In addition to mutations in the ribosomal RNA, mutations in genes encoding ribosomal proteins can also lead to resistance. For example, mutations in the rpsL gene, which codes for the S12 ribosomal protein, have been found in streptomycin-resistant mutants, and cross-resistance with other aminoglycosides can occur. nih.gov

Furthermore, transposon mutagenesis has been used to identify other chromosomal regions that may be involved in antibiotic tolerance. oup.com For instance, a study on E. coli identified an intergenic region between the aldB and yiaW genes that, when disrupted, led to increased sensitivity to kanamycin, suggesting its role in the bacterium's tolerance to the antibiotic. oup.com

Strategies to Counteract Kanamycin Resistance

The rise of kanamycin-resistant bacterial strains necessitates the development of strategies to overcome this challenge and preserve the efficacy of this important antibiotic. creative-diagnostics.com Research efforts are focused on several promising avenues, including the development of molecules that inhibit resistance mechanisms and the creation of new aminoglycoside antibiotics that can evade these mechanisms. creative-diagnostics.comnih.gov

Development of Enzyme Inhibitors

A primary mechanism of kanamycin resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), such as aminoglycoside acetyltransferases and phosphotransferases. creative-diagnostics.comcreative-diagnostics.com These enzymes are often encoded by genes located on mobile genetic elements like plasmids, facilitating their spread among bacterial populations. creative-diagnostics.com A key strategy to combat this form of resistance is the development of enzyme inhibitors that can be co-administered with kanamycin to restore its antibacterial activity. creative-diagnostics.com

Scientists are investigating small molecules that can block the active sites of these resistance enzymes. creative-diagnostics.com For example, based on the structural similarity between aminoglycoside kinases and eukaryotic protein kinases, researchers have explored the use of known protein kinase inhibitors as potential inhibitors of AMEs. nih.gov Studies have shown that certain isoquinolinesulfonamide (B3044496) compounds can act as competitive inhibitors of aminoglycoside kinases in the micromolar range with respect to ATP, providing a basis for the design of more potent and specific inhibitors. nih.gov The goal is to develop compounds that can effectively neutralize the resistance enzymes, allowing kanamycin to reach its ribosomal target and exert its antibacterial effect. creative-diagnostics.com

Novel Aminoglycoside Derivatives

Another major strategy to overcome kanamycin resistance is the development of novel aminoglycoside derivatives, often referred to as neoglycosides. nih.gov This approach involves modifying the structure of existing aminoglycosides, like kanamycin, to create new molecules that are not recognized or are poor substrates for AMEs, or that can bind effectively to mutated ribosomes. nih.govnih.gov

Several semi-synthetic aminoglycosides have been successfully developed and introduced into clinical practice to combat resistant bacteria. nih.govnih.gov A notable example is amikacin (B45834), which is a derivative of kanamycin A. nih.gov The addition of an (S)-4-amino-2-hydroxybutyryl (AHB) group at the N-1 position of the 2-deoxystreptamine (B1221613) ring of kanamycin protects it from modification by several AMEs, including AAC(1) and APH(3')-Ia. nih.gov

Other derivatives have been created by modifying or removing the hydroxyl or amino groups that are the targets of AMEs. nih.gov For instance, tobramycin (3'-deoxy-kanamycin B) and dibekacin (B1670413) (3',4'-dideoxy-kanamycin B) were designed based on the knowledge that the 3'-hydroxyl group is a target for phosphorylation by APH(3'). nih.gov These modifications resulted in compounds with activity against strains expressing this enzyme. nih.gov

The following table highlights some novel aminoglycoside derivatives developed to overcome kanamycin resistance mechanisms:

Table 2: Examples of Novel Aminoglycoside Derivatives| Derivative | Parent Compound | Modification | Activity against Resistant Strains |

|---|---|---|---|

| Amikacin | Kanamycin A | Addition of an (S)-4-amino-2-hydroxybutyryl (AHB) group at the N-1 position. nih.gov | Effective against strains expressing AAC(1), APH(3')-Ia, and ANT(2'). nih.gov |

| Tobramycin | Kanamycin B | Deoxygenation at the 3' position. nih.gov | Active against strains expressing APH(3'). nih.gov |

| Dibekacin | Kanamycin B | Deoxygenation at the 3' and 4' positions. nih.gov | Effective against Staphylococcus and Pseudomonas expressing APH(3'). nih.gov |

| 6',3"-di-N-methyl-kanamycin B | Kanamycin B | Methylation of the N-6' and N-3" positions. nih.gov | Displayed activity against some resistant strains, but with weaker bactericidal activity than the parent compound. nih.gov |

More recent research has explored creating hybrid molecules that combine an aminoglycoside with another antibacterial agent, such as a fluoroquinolone, to create a compound with a dual mechanism of action. nih.gov These innovative approaches hold promise for developing new therapies to treat infections caused by kanamycin-resistant bacteria. creative-diagnostics.com

Structure Activity Relationships Sar and Derivative Synthesis

Elucidation of Essential Structural Moieties for Antibacterial Activity

The 2-deoxystreptamine (B1221613) (2-DOS) ring, also known as Ring II, is a central and indispensable component of kanamycin (B1662678) and other aminoglycoside antibiotics. nih.govresearchgate.net This aminocyclitol moiety serves as the scaffold upon which the other sugar rings are attached and plays a direct role in the interaction with the bacterial ribosome. nih.govnih.gov The neamine core, which consists of the 2-deoxystreptamine ring linked to a glucosaminopyranose (Ring I), is fundamental for the specific binding to the ribosomal decoding A site. nih.gov The amino groups on the 2-deoxystreptamine ring are critical for this interaction. For instance, the substitution of the 1-amino group with 4-amino-2-hydroxybutyric acid, as seen in amikacin (B45834), does not significantly diminish biological activity, suggesting that this position can be modified to enhance properties without losing the core antibacterial function. asm.orgnih.gov The antimicrobial effect of aminoglycosides is closely linked to the presence of this unique aminocyclitol moiety. nih.gov

The glucopyranosyl moiety, or Ring I, of kanamycin possesses amino and hydroxyl groups that are vital for its antibacterial potency. The number and placement of these functional groups differentiate various members of the kanamycin family, such as kanamycin A and kanamycin B, and influence their interaction with the ribosomal target. nih.govnih.govasm.org

The substitution of the 6'-amino group with a hydroxyl group has a profound negative impact on the drug's activity, significantly decreasing its efficacy. nih.gov This highlights the critical role of the 6'-amino group in the antibacterial action of kanamycin.

Rational Design and Synthesis of Kanamycin Analogues

Building on the understanding of SAR, researchers have rationally designed and synthesized numerous kanamycin analogues. These efforts aim to create new derivatives with altered and, ideally, improved biological activities, including the ability to overcome bacterial resistance mechanisms.

Strategic chemical modifications of the kanamycin scaffold have led to analogues with a range of biological activities. One successful approach has been the modification of the 6''-hydroxyl group of kanamycin A. Introducing aminoalkylamino and guanidinoalkylamino groups at this position has been explored to enhance antibacterial properties. researchgate.net For example, the introduction of a guanidine residue at the 6"-position resulted in a compound with improved activity against S. aureus. mdpi.comnih.gov Conversely, acylation at this position led to a complete loss of antibacterial activity. mdpi.comnih.gov

Another area of focus has been the 2'-position. A series of 2'-modified kanamycin A derivatives have been designed and synthesized. nih.gov Bioassays of these compounds have provided valuable structure-activity relationship information, demonstrating that this position is a viable site for modification to alter the antibacterial spectrum. nih.gov Interestingly, the attachment of hydrophobic groups to kanamycin can create amphiphilic derivatives with antifungal properties, a significant shift from the parent molecule's antibacterial activity. researchgate.net

| Compound | Modification at 6"-position | Activity against S. aureus | General Antibacterial Activity |

|---|---|---|---|

| Kanamycin A | -OH (unmodified) | Baseline | Broad-spectrum |

| Guanidino-derivative | Guanidino group | Improved | Active |

| Acylated derivative | Acyl group | Inactive | Lost |

| Diamino-substituent derivative | Small diamino-substituents | Not significantly altered | Not significantly altered |

A primary goal in the synthesis of new kanamycin analogues is to overcome the growing problem of bacterial resistance. creative-diagnostics.com Resistance often arises from the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.gov Rational drug design aims to create molecules that are poor substrates for these enzymes or that can bypass the resistance mechanisms altogether.

Modifications at the 6''-position of kanamycin A have yielded derivatives that are less affected by resistance mechanisms associated with mutations in the elongation factor G. mdpi.comnih.gov The introduction of protonatable groups at this position is considered a promising strategy for developing new antibacterial agents with reduced susceptibility to resistance. researchgate.netmdpi.com

Similarly, modifications at the 3''-amino group of kanamycin A have been shown to be key in designing new aminoglycoside antibiotics. Derivatives with this modification maintain their activity against strains expressing aminoglycoside acetyl-transferases and nucleotidyl-transferases, two of the most common types of modifying enzymes found in resistant bacteria. researchgate.net The synthesis of 2'-modified kanamycin A derivatives has also resulted in compounds with enhanced activity against some resistant strains, including methicillin-resistant S. aureus (MRSA). nih.gov

| Modification Site | Type of Modification | Effect on Resistance |

|---|---|---|

| 6"-position | Introduction of protonatable groups (e.g., guanidino) | Less influenced by resistance due to elongation factor G mutations. |

| 3"-amino group | Chemical modification | Maintains activity against acetyl-transferase and nucleotidyl-transferase expressing strains. |

| 2'-position | Various substitutions | Some analogues show enhanced activity against resistant strains like MRSA. |

Environmental Fate and Degradation

Occurrence and Persistence in Environmental Compartments

Due to its high water solubility and stability, kanamycin (B1662678) can persist in the environment after being introduced through various channels, primarily from wastewater and agricultural runoff. mdpi.com

Kanamycin residues are frequently detected in pharmaceutical manufacturing wastewater and in agricultural soils that have been treated with contaminated water or manure. acs.orgnih.gov Studies have shown that wastewater irrigation significantly increases the concentration of antibiotics, including aminoglycosides, in soils compared to non-irrigated soils. nih.gov The cessation of wastewater irrigation does not always lead to a significant reduction in antibiotic concentrations, suggesting long-term persistence in the soil matrix. nih.gov

The persistence of kanamycin in soil is influenced by the soil's specific properties. researchgate.net It has been observed to be moderately persistent, with degradation rates being higher in soils with greater organic matter content and water retention capacity. researchgate.net This is likely because higher organic content can promote the activity of microorganisms capable of degrading the antibiotic. researchgate.net

Table 1: Factors Influencing Kanamycin Persistence in Agricultural Soils

| Factor | Influence on Persistence | Research Finding | Citation |

| Wastewater Irrigation | Increases concentration | Antibiotic levels are significantly greater in soils irrigated with wastewater. | nih.gov |

| Organic Matter | Decreases persistence | Soils with higher organic carbon and matter content show greater kanamycin degradation. | researchgate.net |

| Temperature | Decreases persistence | Degradation rates are generally greater at higher temperatures (e.g., 23.0°C and 31.2°C) compared to lower temperatures (e.g., 1.8°C). | researchgate.net |

Degradation Mechanisms

The degradation of kanamycin in the environment can occur through several chemical and biological pathways, including hydrolysis, oxidation, and biodegradation.

Hydrolysis is a key mechanism in the degradation of kanamycin, particularly at elevated temperatures. researchgate.netnih.gov While many antibiotics are easily hydrolyzed, aminoglycosides like kanamycin are more stable and hard to hydrolyze at temperatures below 100°C. researchgate.netnih.gov However, under hydrothermal conditions (subcritical temperatures), the degradation rate increases significantly. nih.gov Research has shown that hydrolysis plays the primary role in this process, accounting for 75-98% of the degradation. researchgate.netnih.gov The process involves the breaking of chemical bonds through the addition of water, which can be enhanced by high temperatures and alkaline conditions. researchgate.net Kanamycin can be almost completely hydrolyzed by increasing the temperature to 180°C. researchgate.net

Table 2: Effect of Temperature on Hydrothermal Degradation Half-life of Kanamycin

| Temperature (°C) | Degradation Half-life (t₁/₂) | Fold Shortening of Half-life (from 100°C) | Citation |

| 100 | - | - | nih.gov |

| 180 | Shortened significantly | 87.17-fold | nih.gov |

Biodegradation is a significant natural process for breaking down antibiotics. mdpi.com It involves microorganisms, such as bacteria and fungi, that can alter the structure of antibiotics, rendering them inactive. mdpi.com While aminoglycosides are generally considered non-biodegradable, specific environmental bacteria have been identified that can effectively degrade kanamycin. acs.org

The primary mechanism of biodegradation is enzymatic action. mdpi.comnih.gov Environmental bacteria have evolved specific enzymes that can target and inactivate antibiotics. For kanamycin, a key pathway is deglycosylation, which involves the removal of a sugar moiety from the molecule. acs.org

A novel periplasmic dehydrogenase complex, named AquKGD , was identified in an environmental bacterium. acs.org This complex, composed of a dehydrogenase subunit (AquKGDα) and a small subunit (AquKGDγ), initiates the degradation of kanamycin through the deglycosylation of its 4'-amino sugar. acs.org The immobilized AquKGD enzyme has demonstrated high efficiency, achieving complete removal of kanamycin from manufacturing wastewater. acs.org

Another enzyme, Kanamycin B dioxygenase (KanJ) , is involved in the biosynthesis of kanamycin A from kanamycin B. nih.gov This enzyme, a nonheme iron, Fe(II)/α-ketoglutarate-dependent dioxygenase, catalyzes an oxidative deamination reaction, converting the C2' position of the kanamycin molecule into a keto group. nih.gov While its natural role is in biosynthesis, this type of enzymatic reaction represents a potential pathway for biodegradation.

Table 3: Enzymes Involved in Kanamycin Degradation

| Enzyme | Source | Mechanism of Action | Citation |

| AquKGD | Environmental bacterium | Initiates deglycosylation of the 4'-amino sugar. | acs.org |

| Kanamycin B dioxygenase (KanJ) | Streptomyces kanamyceticus | Performs oxidative deamination at the C2' position. | nih.gov |

Biodegradation

Role of Soil Organic Matter and Temperature in Degradation Rates

The persistence of kanamycin in terrestrial environments is significantly influenced by soil composition and ambient temperature. Research indicates that both soil organic matter and temperature are critical factors in determining the rate at which this antibiotic degrades.

Higher organic matter and total organic carbon (TOC) content in soil have been shown to promote the degradation of kanamycin. researchgate.net In one comparative study, soil with a higher organic carbon content (1.44%) and organic matter (24.67 g kg⁻¹) demonstrated greater degradation of kanamycin A than soil with lower levels (1.03% OC and 14.13 g kg⁻¹ OM). researchgate.net This is attributed to the fact that higher organic matter can foster greater microbial activity, which is a key driver of antibiotic degradation. researchgate.net

Temperature also plays a direct role in the degradation process. Studies have consistently found that higher temperatures accelerate the breakdown of antibiotics in soil. researchgate.net For instance, the degradation half-lives of various antibiotics were observed to decrease as the temperature increased from 1.8°C to 23.0°C and 31.2°C. researchgate.net This relationship is also evident in controlled composting processes, where factors like temperature and TOC are known to affect the removal of veterinary antibiotics. nih.gov

Interactive Table: Factors Influencing Kanamycin Degradation in Soil This table summarizes the key environmental factors and their observed effects on the degradation rate of kanamycin.

| Factor | Observation | Impact on Degradation | Source |

| Soil Organic Matter | Soil with higher organic matter content showed greater kanamycin A degradation. | Promotes degradation, likely by supporting higher microbial activity. | researchgate.net |

| Temperature | Degradation was greater at higher temperatures (e.g., 23.0°C and 31.2°C) compared to lower temperatures (e.g., 1.8°C). | Accelerates degradation; half-life decreases with increasing temperature. | researchgate.net |

Degradation Products and Ecotoxicity

During hydrothermal treatment, five distinct transformation products of kanamycin were identified. nih.govresearchgate.net A critical finding from this research was that these degradation products exhibited lower antibacterial activity than the parent kanamycin molecule. nih.govresearchgate.net Similarly, enzymatic degradation has been shown to yield less harmful products. nih.govacs.org Ecotoxicity and cytotoxicity tests on the products resulting from enzymatic degradation by the AquKGD complex confirmed that they are less harmful than kanamycin itself. nih.govacs.org

This reduction in biological activity is a positive outcome of degradation, as it mitigates the risk of promoting antimicrobial resistance in the environment. However, under conditions of intense heat leading to decomposition, kanamycin can emit toxic fumes of nitroxides. nih.gov

Interactive Table: Ecotoxicity of Kanamycin Degradation Products This table outlines the ecotoxicity of products formed from different kanamycin degradation methods.

| Degradation Method | Degradation Products | Ecotoxicity/Activity | Source |

| Hydrothermal Treatment | Five identified transformation products. | Lower antibacterial activity than kanamycin. | nih.govresearchgate.net |

| Enzymatic Inactivation (AquKGD) | Deglycosylated forms of kanamycin. | Less harmful; reduced ecotoxicity and cytotoxicity. | nih.govacs.org |

| Thermal Decomposition | Unspecified products. | Emits toxic fumes of nitroxides when heated to decomposition. | nih.gov |

Strategies for Environmental Remediation

Given the persistence of kanamycin and the risks associated with antibiotic pollution, effective remediation strategies are essential. Research has focused on methods that can inactivate or completely degrade the antibiotic, with enzymatic and hydrothermal treatments showing significant promise. nih.govnih.gov

Enzymatic Inactivation Systems

Bioremediation using enzyme-based systems presents a highly specific and promising approach to neutralize kanamycin in the environment. nih.gov Several enzymes capable of modifying and inactivating kanamycin have been identified. These enzymes, including acetyltransferases, phosphotransferases, and nucleotidyltransferases, alter the antibiotic's structure, which prevents it from interacting with bacterial ribosomes. sigmaaldrich.com

Specific examples of enzymatic systems include:

Deglycosylation: A novel periplasmic dehydrogenase complex, named AquKGD, has been discovered that initiates the degradation of kanamycin through deglycosylation of its 4'-amino sugar. nih.govacs.org This system has proven effective in completely eliminating kanamycin from manufacturing waste, and the process yields less harmful byproducts. nih.govacs.org

Phosphorylation: Enzymes sourced from Pseudomonas aeruginosa have been shown to inactivate kanamycin by phosphorylating the C-3' hydroxyl group of its 6-amino-6-deoxy-d-glucose (B1227772) moiety, resulting in the formation of kanamycin-3′-phosphate. nih.gov This inactivation requires the presence of adenosine (B11128) triphosphate. nih.gov

Nucleotidylation: The enzyme 4′-O-Nucleotidyltransferase [ANT(4′)] is active against a wide range of aminoglycoside antibiotics, including kanamycin. It catalyzes the transfer of an adenylyl group from adenosine 5′-triphosphate (ATP) to the 4'-hydroxyl group of kanamycin, rendering it inactive. frontiersin.org

Interactive Table: Enzymatic Systems for Kanamycin Inactivation This table details various enzymes, their mechanisms, and their sources for the inactivation of kanamycin.

| Enzyme System | Mechanism of Inactivation | Source/Type | Source |

| AquKGD Dehydrogenase Complex | Deglycosylation (removal of 4'-amino sugar). | Environmental bacterium. | nih.govacs.org |

| Kanamycin-inactivating enzyme | Phosphorylation (addition of a phosphate (B84403) group). | Pseudomonas aeruginosa. | nih.gov |

| 4′-O-Nucleotidyltransferase [ANT(4′)] | Nucleotidylation (transfer of an adenylyl group from ATP). | Bacterial resistance enzyme. | frontiersin.org |

| Aminoglycoside-modifying enzymes | Acetylation, Phosphorylation, Nucleotidylation. | General class of bacterial enzymes. | sigmaaldrich.com |

Hydrothermal Treatment

Hydrothermal treatment at subcritical temperatures has emerged as an effective method for removing high concentrations of kanamycin, particularly from industrial wastewater. nih.govresearchgate.net Kanamycin is relatively difficult to break down at temperatures below 100°C, but its degradation is significantly accelerated at higher temperatures. nih.govresearchgate.net

Research has demonstrated that temperature is a critical parameter in this process. Increasing the hydrothermal treatment temperature from 100°C to 180°C resulted in an 87.17-fold reduction in the degradation half-life of kanamycin. nih.govresearchgate.net The primary mechanisms involved are hydrolysis, which accounts for 75-98% of the degradation, along with some oxidation. nih.gov This process has been successfully applied to actual kanamycin production wastewater, achieving a 97.9% removal of the antibiotic's antibacterial activity. nih.govresearchgate.net

Interactive Table: Effect of Temperature on Kanamycin Degradation via Hydrothermal Treatment This table shows the significant impact of increasing temperature on the degradation half-life of kanamycin.

| Treatment Temperature | Effect on Degradation Half-Life (t₁/₂) | Primary Mechanism | Source |

| 100°C to 180°C | Shortened by a factor of 87.17 as temperature increased. | Hydrolysis (75-98%) and Oxidation. | nih.govresearchgate.net |

Advanced Analytical Methodologies for Kanamycin Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. researchgate.net For Kanamycin (B1662678), which lacks a significant UV-absorbing chromophore, direct detection can be challenging, often necessitating derivatization or specialized detectors. researchgate.netthermofisher.com High-performance liquid chromatography (HPLC) and, to a lesser extent, gas chromatography (GC) are the primary chromatographic methods used for Kanamycin analysis. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of Kanamycin in various matrices. nih.govnih.gov It offers excellent separation efficiency, rapid analysis, and user-friendly operation. researchgate.net The separation in HPLC is based on the distribution of the analyte between a stationary phase (the column) and a mobile phase (the solvent). nih.gov

Several detection methods can be coupled with HPLC for the quantification of Kanamycin, each with its own advantages and limitations. nih.govdocumentsdelivered.com

UV Detection: Direct UV detection of Kanamycin is difficult due to its weak UV absorption. researchgate.net However, derivatization with a UV-absorbing agent, such as phenylisocyanate (PIC) or 1-naphthyl isothiocyanate, can be employed to enhance detection. nih.govnih.gov For instance, a method using PIC derivatization allowed for detection at 240 nm. nih.gov Another approach involves borate (B1201080) complexation to enable direct UV detection at 205 nm. researchgate.net

Fluorescence Detection: Similar to UV detection, fluorescence detection often requires pre-column derivatization with a fluorescent tag to make Kanamycin detectable. researchgate.net

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte. It is suitable for detecting non-chromophoric compounds like Kanamycin. nih.govjapsonline.com

Pulsed Electrochemical Detection (PED): PED is a sensitive and selective method for the direct analysis of electroactive compounds like aminoglycosides. thermofisher.comnih.gov High-performance anion-exchange chromatography combined with pulsed amperometric detection (HPAE-PAD) is a robust technique for analyzing Kanamycin. thermofisher.com

| Detection Method | Principle | Derivatization | Common Wavelength/Conditions |

| UV Detection | Measures the absorption of UV light by the analyte. | Often required (e.g., PIC, 1-naphthyl isothiocyanate, borate complexation). researchgate.netnih.govnih.gov | 205 nm (with borate complexation), 240 nm (with PIC). researchgate.netnih.gov |

| Fluorescence | Measures the emission of light from a fluorescent analyte. | Typically required. researchgate.net | Varies with the fluorescent tag used. |

| ELSD | Measures light scattered by analyte particles after solvent evaporation. | Not required. nih.govjapsonline.com | N/A |

| PED | Measures the current from the oxidation or reduction of the analyte. | Not required. thermofisher.comnih.gov | Utilizes a specific potential waveform. |

The choice of HPLC column chemistry is critical for achieving effective separation of Kanamycin from other components in a sample. nih.gov

Reversed-Phase (RP): Reversed-phase chromatography is a widely used HPLC mode. nih.gov For polar compounds like Kanamycin, ion-pairing agents are often added to the mobile phase to improve retention on the C18 stationary phase. researchgate.net For example, sodium octanesulphonate has been used as an ion-pairing agent. researchgate.net

Mixed-Mode: Mixed-mode chromatography utilizes stationary phases with more than one type of interaction, such as reversed-phase and ion-exchange. mdpi.comthermofisher.com This approach offers adjustable selectivity by modifying mobile phase parameters like ionic strength, pH, and organic solvent concentration. thermofisher.com Columns like Acclaim Mixed-Mode WCX-1 and HILIC-1 can be used for the analysis of aminoglycosides. thermofisher.comthermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds like Kanamycin. nih.gov It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. nih.gov The Amaze TR column, for example, can operate in both HILIC and ion-exchange modes for aminoglycoside analysis. helixchrom.com

| Column Chemistry | Stationary Phase Characteristics | Principle of Separation | Typical Mobile Phase |

| Reversed-Phase | Non-polar (e.g., C18). researchgate.net | Partitioning based on hydrophobicity. Ion-pairing agents can be used for polar analytes. researchgate.net | A mixture of water and a less polar organic solvent (e.g., acetonitrile (B52724), methanol). nih.gov |

| Mixed-Mode | Combines reversed-phase and ion-exchange functionalities. mdpi.comthermofisher.com | Multiple interactions (hydrophobic, ionic) provide unique selectivity. thermofisher.com | A buffered aqueous-organic mixture, where ionic strength and pH can be adjusted. thermofisher.com |

| HILIC | Polar (e.g., silica, amide). nih.govhelixchrom.com | Partitioning of polar analytes into a water-enriched layer on the stationary phase surface. nih.gov | High percentage of organic solvent with a small amount of aqueous buffer. mdpi.com |

Gas Chromatography (GC)

Gas chromatography is another separation technique that has been applied to the analysis of Kanamycin. researchgate.netnih.gov However, due to the low volatility and high polarity of Kanamycin, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.gov A two-step derivatization process involving trimethylsilylation of the hydroxyl groups and acylation of the amino groups has been reported. nih.gov GC is often coupled with mass spectrometry (GC-MS) for enhanced sensitivity and specificity. nih.gov

Spectrometric Methods

Spectrometric methods, particularly mass spectrometry, are powerful tools for the identification and quantification of Kanamycin. nih.gov

Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is considered a highly reliable and confirmatory method for Kanamycin analysis due to its exceptional sensitivity and specificity. cancer.govvetdergikafkas.org This technique involves the ionization of the analyte molecules, followed by the separation of the precursor ion, its fragmentation, and the detection of the resulting product ions. cancer.gov

In a typical LC-MS/MS method for Kanamycin, electrospray ionization (ESI) in the positive mode is used. cancer.govlongdom.org The instrument is operated in multiple reaction monitoring (MRM) mode, where specific transitions from the precursor ion to product ions are monitored. For Kanamycin, a common transition monitored is from m/z 485 to m/z 163. cancer.gov This high degree of selectivity allows for accurate quantification even in complex matrices. nih.govresearchgate.net The lower limit of quantification for Kanamycin using LC-MS/MS can be as low as 100 ng/mL in serum. nih.gov

| Parameter | Description |

| Ionization Technique | Electrospray Ionization (ESI), typically in positive mode. cancer.govlongdom.org |

| Mass Analyzer Mode | Multiple Reaction Monitoring (MRM). longdom.org |

| Precursor Ion (m/z) | 485. cancer.gov |

| Product Ion (m/z) | 163. cancer.gov |

| Lower Limit of Quantification | Can reach levels as low as 100 ng/mL in serum. nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable analytical technique for the characterization of kanamycin monosulphate monohydrate. The IR spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. When subjected to infrared radiation, molecules absorb energy at specific frequencies corresponding to these vibrations, resulting in a characteristic pattern of absorption bands.

For kanamycin, the IR spectrum reveals key functional groups present in its structure. The spectra of kanamycin free base and its monosulfate salt exhibit distinct features. tandfonline.com Notably, the presence of polyamino and polyhydroxy groups is indicated by characteristic absorption bands. tandfonline.com The broad and intense bands observed in the 1000–1200 cm⁻¹ region are typical for carbohydrates, a core component of the kanamycin structure. tandfonline.com

A comparison of the IR spectra of kanamycin alone and when stabilized with metallic nanoclusters, such as gold (AuNCs), silver (AgNCs), and copper (CuNCs), can demonstrate the interactions between the antibiotic and the nanomaterials. researchgate.net These interactions can lead to shifts in the positions and changes in the intensities of the absorption bands corresponding to the functional groups involved in the binding.

The National Institute of Standards and Technology (NIST) provides reference spectra for kanamycin sulphate, which can be used for comparison and identification purposes. nist.govnist.gov These reference spectra detail the conditions under which the data was acquired, including the instrument used, spectral range, and resolution, ensuring the reliability and reproducibility of the analysis. nist.gov

Spectrophotometric Methods

Spectrophotometric methods offer a simple, cost-effective, and often green alternative for the quantitative determination of kanamycin. tandfonline.com Since kanamycin itself lacks a strong chromophore, which would allow for direct measurement by UV-Vis spectrophotometry, these methods typically rely on chemical derivatization to produce a colored product that can be measured. tandfonline.com

Several spectrophotometric approaches have been developed for kanamycin analysis. One method involves the formation of a binary complex between kanamycin and eosin (B541160) in a citric phosphate (B84403) buffer at pH 3.5, which can be measured at a wavelength of 548 nm. tandfonline.com Another approach is based on the reaction of kanamycin with vanillin (B372448) in a borate buffer at pH 12, resulting in a colored chromogen with maximum absorbance at 404 nm. tandfonline.com The linearity of these methods has been established over specific concentration ranges, demonstrating their suitability for quantitative analysis. tandfonline.com

Another spectrophotometric technique involves the acid hydrolysis of kanamycin A, which yields 5-aminomethylfurfural. This product can then be quantitatively determined by forming a colored complex with orcinol (B57675) and ferric chloride (FeCl3). nih.gov This method has shown good correlation with microbiological assays. nih.gov